molecular formula C19H17N3O4S B2952191 N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide CAS No. 876525-59-6

N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Cat. No.: B2952191
CAS No.: 876525-59-6
M. Wt: 383.42
InChI Key: RMOBNZQXKHQEMT-UHFFFAOYSA-N
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Description

The molecule “N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The molecule also contains a benzothiazole group, which is a heterocyclic compound that is often used in drug discovery due to its diverse biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the indole and benzothiazole moieties, possibly through amide bond formation. A common method for amide synthesis is the use of coupling reagents like DCC (N,N’-Dicyclohexylcarbodiimide), which can facilitate the reaction between carboxylic acids and amines .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR (Nuclear Magnetic Resonance), UV (Ultraviolet) spectroscopy, IR (Infrared) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The indole and benzothiazole groups might undergo electrophilic substitution reactions. The amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its biological activity, potential applications in drug discovery, and optimization of its synthesis .

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be similar to those of its structural analogs, naproxen and tryptamine . Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets cyclooxygenase (COX) isoenzymes, COX-1 and COX-2 . Tryptamine, a biogenic amine, is involved in the regulation and modulation of multiple processes within the central nervous system .

Mode of Action

The mode of action involves the compound’s interaction with its targets, leading to changes in cellular processes. Naproxen works by blocking arachidonate binding to competitively inhibit both COX isoenzymes, resulting in analgesic and anti-inflammatory effects . Tryptamine derivatives play a fundamental role in the human body, with serotonin being one of the most important signaling hormones .

Biochemical Pathways

The affected pathways are likely related to those influenced by naproxen and tryptamine. Naproxen’s inhibition of COX enzymes affects the conversion of arachidonic acid to prostaglandin G, the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses . Tryptamine derivatives are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .

Pharmacokinetics

It is reasonable to assume that they may be influenced by the properties of its structural analogs, naproxen and tryptamine .

Result of Action

The molecular and cellular effects of the compound’s action are likely to include analgesic and anti-inflammatory effects due to the naproxen component, and neuromodulatory effects due to the tryptamine component .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-18(20-10-9-13-11-21-16-7-3-1-5-14(13)16)12-22-19(24)15-6-2-4-8-17(15)27(22,25)26/h1-8,11,21H,9-10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOBNZQXKHQEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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